Thieno[2,3-b]pyrazine
CAS No.: 56088-28-9
Cat. No.: VC21199820
Molecular Formula: C6H4N2S
Molecular Weight: 136.18 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[2,3-b]pyrazine - 56088-28-9](/images/no_structure.jpg)
Specification
CAS No. | 56088-28-9 |
---|---|
Molecular Formula | C6H4N2S |
Molecular Weight | 136.18 g/mol |
IUPAC Name | thieno[2,3-b]pyrazine |
Standard InChI | InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H |
Standard InChI Key | YJSKZIATOGOJEB-UHFFFAOYSA-N |
SMILES | C1=CSC2=NC=CN=C21 |
Canonical SMILES | C1=CSC2=NC=CN=C21 |
Introduction
Physical and Chemical Properties
Thieno[2,3-b]pyrazine exhibits distinctive physical and chemical properties that define its behavior and applications. These properties have been characterized through various analytical methods and are summarized in the following comprehensive table:
Property | Value |
---|---|
Molecular Formula | C₆H₄N₂S |
Molecular Weight | 136.174 |
Exact Mass | 136.009521 |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 241.4±20.0 °C at 760 mmHg |
Flash Point | 104.4±12.2 °C |
Vapor Pressure | 0.1±0.5 mmHg at 25°C |
Refractive Index | 1.705 |
Polar Surface Area (PSA) | 54.02000 |
LogP | 2.23 |
Hazard Identification | Xi (Irritant) |
These physical and chemical parameters indicate that Thieno[2,3-b]pyrazine is a relatively stable compound with moderate lipophilicity (LogP of 2.23) and a substantial boiling point characteristic of heterocyclic compounds . The moderate polar surface area (PSA) of 54.02 suggests potential for membrane permeability, which could be relevant for biological applications.
Solubility and Physical State
At standard temperature and pressure, Thieno[2,3-b]pyrazine typically exists as a solid. Its LogP value of 2.23 indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water . This property influences its behavior in various chemical reactions and applications, particularly in synthesis and purification processes.
Thermal Properties
With a boiling point of approximately 241.4±20.0 °C at atmospheric pressure and a flash point of 104.4±12.2 °C, Thieno[2,3-b]pyrazine demonstrates thermal stability comparable to other heterocyclic compounds of similar molecular weight . These thermal characteristics are important considerations for processing, storage, and application development.
Structural Characteristics
Thieno[2,3-b]pyrazine features a distinctive molecular architecture with specific structural attributes that influence its chemical behavior and applications.
Molecular Structure
The compound consists of a thiophene ring fused with a pyrazine ring, creating a bicyclic heterocyclic system. The designation [2,3-b] specifically indicates that the thiophene's second and third positions are shared with the pyrazine ring . This fusion pattern creates a planar molecule with an extended π-conjugated system spanning both rings.
Electronic Structure
The electronic structure of Thieno[2,3-b]pyrazine is characterized by the π-electron distribution across the fused ring system. The presence of both sulfur (in the thiophene ring) and nitrogen atoms (in the pyrazine ring) creates an electronically unique environment. The thiophene contributes its aromatic character while the pyrazine ring, with its two nitrogen atoms, adds electron-withdrawing effects to the system .
Isomeric Forms
Thieno[2,3-b]pyrazine represents one specific isomer within the thienopyrazine family. The position and orientation of the fusion between the thiophene and pyrazine rings distinguish it from other isomers such as thieno[3,4-b]pyrazine. These isomeric differences can substantially impact the electronic properties, reactivity, and potential applications of the compounds .
Synthetic Approaches
The synthesis of Thieno[2,3-b]pyrazine requires careful consideration of reaction conditions and starting materials to achieve the specific fusion pattern between the thiophene and pyrazine rings.
Purification Methods
Purification of Thieno[2,3-b]pyrazine typically involves standard techniques for heterocyclic compounds, such as recrystallization from appropriate solvents, column chromatography, or sublimation. The specific method would depend on the synthetic route and potential impurities present in the crude product .
Comparative Analysis with Related Compounds
Understanding Thieno[2,3-b]pyrazine in context requires comparison with structurally similar compounds, particularly its isomers.
Comparison with Thieno[3,4-b]pyrazine
While Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine share the same molecular formula (C₆H₄N₂S), they differ in the fusion pattern between the thiophene and pyrazine rings. This structural difference leads to distinct electronic properties, reactivity patterns, and potential applications. Thieno[3,4-b]pyrazine has been more extensively studied, particularly in the context of low band gap materials for electronic applications .
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